molecular formula C12H20ClNO3 B2421073 Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride CAS No. 2219368-86-0

Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride

Cat. No.: B2421073
CAS No.: 2219368-86-0
M. Wt: 261.75
InChI Key: WBLPYPPQUPRMCO-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C12H19NO3·HCl. It is known for its unique structure, which includes a tetrahydropyridine ring and an oxane ring. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the Oxane Ring: The oxane ring is formed through a series of reactions involving the appropriate starting materials.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is used in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its use in neurotoxicity studies.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.

Uniqueness

Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is unique due to its combined tetrahydropyridine and oxane rings, which provide distinct chemical and biological properties. This makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h2,13H,3-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLPYPPQUPRMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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